2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSBPQBDSTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline typically involves the reaction of benzimidazole derivatives with quinoxaline derivatives. One common method involves the use of N,N-dimethylformamide and sulfur in the presence of 1,4-dioxane . The reaction conditions are generally mild, allowing for the formation of the desired product with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism by which 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline exerts its effects involves interactions with various molecular targets. For instance, its anti-tumor activity may be due to its ability to promote apoptosis and inhibit angiogenesis . The compound’s structure allows it to interact with specific enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Core Heterocycles
The target compound’s quinoxaline core differentiates it from benzimidazole-thioquinoline derivatives (e.g., compounds 6n, 6o, 6p, 6q, and 6r in ), which possess a quinoline backbone. Key structural distinctions include:
- Quinoxaline vs.
- Thioether Substituents: The target compound uses a methylthio linker, while quinoline analogs in feature benzylthio groups with diverse substituents (e.g., nitro, methoxy, methyl). These substituents influence steric bulk and lipophilicity, impacting membrane permeability and enzyme affinity .
Table 1: Structural Comparison of Key Compounds
| Compound | Core Structure | Thioether Substituent | Notable Substituents |
|---|---|---|---|
| Target Compound | Quinoxaline | Methyl | None |
| 6n (Quinoline derivative) | Quinoline | 4-Methylbenzyl | Methyl |
| 6p (Quinoline derivative) | Quinoline | 4-Nitrobenzyl | Nitro |
| 6q (Quinoline derivative) | Quinoline | 4-Methoxybenzyl | Methoxy |
Electronic and Physicochemical Properties
- Electron-Withdrawing/Donating Effects: Quinoline derivatives with nitro groups (6p) showed enhanced α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to methoxy-substituted analogs (6q, IC₅₀ = 45.7 µM), suggesting electron-withdrawing groups improve activity . The target compound’s methyl group lacks such effects but may reduce steric hindrance.
- Solubility and LogP: Quinoxaline’s higher polarity likely increases aqueous solubility compared to quinoline derivatives, though the methylthio linker may offset this by reducing hydrophilicity.
Molecular Interactions and Docking Studies
Molecular docking of quinoline derivatives () revealed benzimidazole-thio groups form hydrogen bonds with α-glucosidase residues (e.g., Asp349, Arg439). The quinoxaline core’s dual nitrogen atoms could enhance binding via additional interactions with catalytic sites, though this remains speculative without direct data .
Biological Activity
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically begins with the formation of benzimidazole derivatives followed by thioether formation and quinoxaline synthesis. The general method includes:
- Formation of Benzimidazole : Reaction between o-phenylenediamine and suitable aldehydes.
- Thioether Formation : Introducing a thioether group via reaction with sulfur or thiol derivatives.
- Quinoxaline Synthesis : Utilizing methods involving cyclization reactions with appropriate substrates under acidic or basic conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) : The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound displayed significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies indicated:
- Cytotoxicity Assays : The compound demonstrated IC50 values indicating effective cytotoxicity against cancer cells without significant toxicity to normal cells .
- Mechanism of Action : Molecular docking studies suggested that it acts as a non-competitive inhibitor of key enzymes involved in cancer metabolism .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, including α-glucosidase:
- Kinetic Studies : Compounds derived from this scaffold were found to exhibit non-competitive inhibition with IC50 values as low as 0.71 ± 0.02 µM .
- Binding Affinity : Fluorescence quenching experiments confirmed direct binding to the enzyme's allosteric site .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Antidiabetic Potential :
- Antimicrobial Evaluation :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
